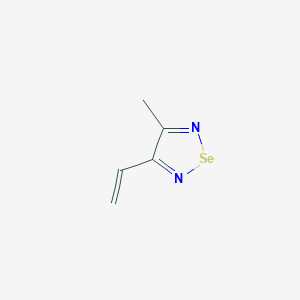
3-Ethenyl-4-methyl-1,2,5-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-4-methyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms. The presence of selenium in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1,2,5-selenadiazole can be achieved through several methods. One common approach involves the reaction of appropriate semicarbazones with selenium dioxide under solventless conditions . This method is advantageous due to its simplicity and the absence of solvents, which makes it environmentally friendly.
Another method involves a three-component cascade reaction using arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst . This approach is operationally simple and provides the desired products in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solventless synthesis method is particularly favored in industrial settings due to its eco-friendly nature and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-4-methyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and phosphines are often employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethenyl-4-methyl-1,2,5-selenadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-4-methyl-1,2,5-selenadiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The presence of selenium in the compound enhances its ability to interact with biological molecules, making it a potent antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
Uniqueness
3-Ethenyl-4-methyl-1,2,5-selenadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other selenadiazoles, it exhibits higher antimicrobial activity and better interaction with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91198-45-7 |
|---|---|
Formule moléculaire |
C5H6N2Se |
Poids moléculaire |
173.09 g/mol |
Nom IUPAC |
3-ethenyl-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C5H6N2Se/c1-3-5-4(2)6-8-7-5/h3H,1H2,2H3 |
Clé InChI |
CMXFSTBQJFJQTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=N[Se]N=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
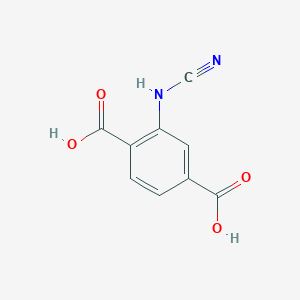

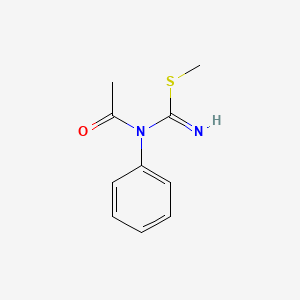
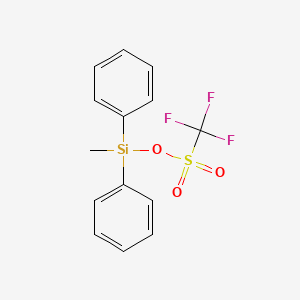
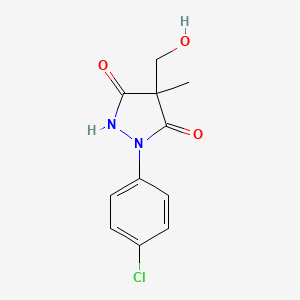
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
